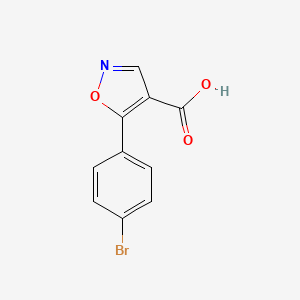

5-(4-Bromophenyl)isoxazole-4-carboxylic acid

Descripción general

Descripción

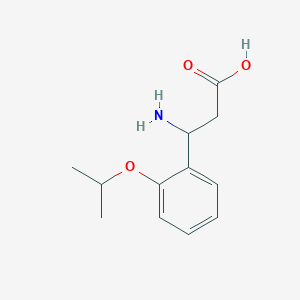

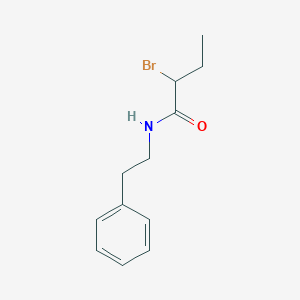

“5-(4-Bromophenyl)isoxazole-4-carboxylic acid” is a chemical compound with the empirical formula C10H6BrNO3 . It has a molecular weight of 268.06 . The compound is typically in the form of a solid .

Molecular Structure Analysis

The SMILES string of “5-(4-Bromophenyl)isoxazole-4-carboxylic acid” isO=C(O)C1=C(C2=CC=C(Br)C=C2)ON=C1 . This provides a textual representation of the compound’s molecular structure. Physical And Chemical Properties Analysis

“5-(4-Bromophenyl)isoxazole-4-carboxylic acid” is a solid compound . Its exact physical and chemical properties, such as melting point, boiling point, and solubility, are not specified in the available resources.Aplicaciones Científicas De Investigación

Tautomerism and Basicity in Heteroaromatic Compounds

The study by A. Boulton and A. Katritzky (1961) delved into the tautomerism of heteroaromatic compounds, specifically examining 5-hydroxyisoxazoles and isoxazol-5-ones. Their research indicated that compounds like 4-bromo-3-phenyl-isoxazol-5-ones exist as tautomeric mixtures, with the proportion of each form varying based on the solvent's polarity. This study contributes to the understanding of the fundamental chemical behavior of isoxazole derivatives, including those related to 5-(4-Bromophenyl)isoxazole-4-carboxylic acid (Boulton & Katritzky, 1961).

Synthesis and Biomedical Potential

Y. E. Ryzhkova et al. (2020) reported on the synthesis of a compound involving 3-(4-bromophenyl)isoxazol-5(4H)-one, demonstrating its potential for biomedical applications, particularly in regulating inflammatory diseases. This work underscores the versatility of isoxazole derivatives in synthesizing compounds with significant therapeutic potential (Ryzhkova et al., 2020).

Synthetic Strategies and Pharmacological Activities

The research by P. Vitale and A. Scilimati (2013) focused on developing synthetic strategies for 3-Arylisoxazoles and their derivatives, highlighting the role of isoxazoles in the synthesis of pharmacologically active compounds. This study presents the versatility of isoxazole frameworks in creating bioactive molecules, potentially including derivatives of 5-(4-Bromophenyl)isoxazole-4-carboxylic acid (Vitale & Scilimati, 2013).

Novel Synthetic Approaches

A. V. Serebryannikova et al. (2019) introduced a novel synthetic approach for isoxazole-4-carboxylic acid derivatives, utilizing a domino isoxazole-isoxazole isomerization process. This innovative method offers new pathways for synthesizing structurally diverse isoxazole derivatives, enhancing the toolbox available for chemical synthesis and potential drug development (Serebryannikova et al., 2019).

Safety And Hazards

The compound is classified under the GHS07 hazard class . It carries the signal word “Warning” and the hazard statement H302, indicating that it may be harmful if swallowed . Precautionary statements include P301 + P312 + P330, advising to call a poison center or doctor if the person feels unwell, and to rinse mouth .

Propiedades

IUPAC Name |

5-(4-bromophenyl)-1,2-oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrNO3/c11-7-3-1-6(2-4-7)9-8(10(13)14)5-12-15-9/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JACKYDJBTWSWKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C=NO2)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80628509 | |

| Record name | 5-(4-Bromophenyl)-1,2-oxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80628509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-Bromophenyl)isoxazole-4-carboxylic acid | |

CAS RN |

887408-14-2 | |

| Record name | 5-(4-Bromophenyl)-1,2-oxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80628509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[3-acetyl-5-(4-fluorophenyl)-2-methyl-1H-pyrrol-1-yl]propanoic acid](/img/structure/B1344514.png)

![2-(4-Ethylphenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1344516.png)

![2-(2-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1344517.png)

![5-[(4-methyl-1H-pyrazol-1-yl)methyl]isoxazole-3-carboxylic acid](/img/structure/B1344519.png)

![2-[4-(2-Bromobutanoyl)piperazin-1-yl]pyrimidine](/img/structure/B1344534.png)

![(3-Ethoxypropyl)[(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]amine](/img/structure/B1344537.png)